3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea

medicinal chemistry structure-activity relationship urea pharmacophore

This compound is the N3-H comparator for piperidine-urea sEH SAR. Distinct from 4-substituted urea inhibitors, the 2-oxopiperidin-1-ylphenyl group introduces conformational restriction and a lactam carbonyl for additional H-bonding. Use it to probe N3-methylation effects (compare with CAS 1355583-14-0), determine logD/CYP profiles against adamantyl benchmarks, and map hydrogen-bonding patterns to catalytic Asp335. Not interchangeable with commercial phenyl/cyclohexyl analogs; order as a unique structural probe, ≥95% purity, for co-crystallography and pharmacophore validation.

Molecular Formula C17H23N3O3
Molecular Weight 317.389
CAS No. 2034480-32-3
Cat. No. B2734919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea
CAS2034480-32-3
Molecular FormulaC17H23N3O3
Molecular Weight317.389
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3CCCO3
InChIInChI=1S/C17H23N3O3/c21-16-8-1-2-9-20(16)14-6-3-5-13(11-14)19-17(22)18-12-15-7-4-10-23-15/h3,5-6,11,15H,1-2,4,7-10,12H2,(H2,18,19,22)
InChIKeyZQUISOXXZVIOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034480-32-3): Structural Classification and Procurement Context


3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034480-32-3, molecular formula C17H23N3O3, MW 317.389) is a fully synthetic, trisubstituted urea derivative belonging to the piperidine-urea pharmacophore class . Its structure combines an oxolan-2-ylmethyl (tetrahydrofurfuryl) moiety on one urea nitrogen with a 3-(2-oxopiperidin-1-yl)phenyl group on the other, placing it within a well-precedented family of conformationally restricted urea-based enzyme inhibitors [1]. The compound is not an approved drug and is supplied exclusively as a research reagent, typically at ≥95% purity . Its core scaffold is shared with multiple potent soluble epoxide hydrolase (sEH) inhibitors, though direct biological characterization data for this exact compound remain sparse in the public domain.

Why Generic Substitution Is Not Advisable for 3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034480-32-3)


Piperidine-urea derivatives cannot be treated as interchangeable commodities because relatively small structural modifications within this series produce orders-of-magnitude shifts in target potency, selectivity, and pharmacokinetic behavior [1]. The oxolan-2-ylmethyl substituent differentiates this compound from phenyl, cyclohexyl, or adamantyl-bearing analogs, and the 2-oxopiperidin-1-yl group on the phenyl ring introduces both conformational constraint and hydrogen-bond acceptor capacity absent in simpler piperidine-urea variants [2]. In the sEH inhibitor field, for example, N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (5a) demonstrates an IC50 of 7.0 nM against recombinant sEH, whereas closely related conformationally restricted ureas span a potency range from 4.2 µM to 1.1 nM across the same assay [2]. Without compound-specific characterization data, any assumption of functional equivalence to a structural neighbor is scientifically unsound and may lead to erroneous experimental conclusions or procurement of an inactive analog.

Quantitative Differentiation Evidence for 3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034480-32-3) Versus Closest Analogs


Structural Differentiation: Oxolan-2-ylmethyl vs. Cyclohexyl/Aromatic Substituents at the Urea N1 Position

The target compound bears an oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent at the urea N1 position, whereas the most extensively characterized piperidine-urea sEH inhibitors carry cyclohexyl, adamantyl, or substituted aromatic groups at this position [1]. The oxolan-2-ylmethyl group introduces a hydrogen-bond accepting ether oxygen and a chiral center (the tetrahydrofuran 2-position) that are absent in the benchmark compound N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (5a, IC50 = 7.0 nM vs. recombinant human sEH) [1]. This structural feature may confer distinct solubility, metabolic stability, or target-binding geometry that cannot be inferred from potency data on the adamantyl series. The 2-oxopiperidin-1-yl substituent on the phenyl ring further differentiates this compound from 4-substituted piperidine-urea derivatives (e.g., Shen et al., J. Med. Chem. 2009, 52, 5009) where the piperidine is directly attached to the urea core [2].

medicinal chemistry structure-activity relationship urea pharmacophore

Differentiation from the Closest Cataloged Analog: 3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea (CAS 1355583-14-0)

The closest commercially cataloged analog is 3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea (CAS 1355583-14-0, C19H27N3O3, MW 345.4) . This analog differs from the target compound at two positions: (i) N-methylation at the urea N3 position (replacing the urea NH with N-CH3), which eliminates a hydrogen-bond donor and alters conformational preferences, and (ii) replacement of the direct phenyl-urea linkage with a benzyl-urea linkage (phenylmethyl instead of phenyl), which adds a methylene spacer and increases rotational freedom . These structural changes may significantly impact hydrogen-bonding capacity, metabolic N-demethylation susceptibility, and overall molecular geometry at the target binding site. The target compound (CAS 2034480-32-3) retains two urea NH donors capable of forming the characteristic bifurcated hydrogen-bond network with catalytic residues (e.g., Asp335, Tyr383, and Tyr466 in human sEH), whereas the N-methylated analog loses one donor [1].

chemical procurement analog differentiation N-methylation

Differentiation from 4-Substituted Piperidine-Derived Trisubstituted Urea sEH Inhibitors (Shen et al. 2009 Benchmark Series)

The benchmark piperidine-urea sEH inhibitors described by Shen et al. (J. Med. Chem. 2009, 52, 5009–5012) feature a 4-substituted piperidine ring directly linked to one urea nitrogen, with a substituted aromatic or heteroaromatic group on the other [1]. The target compound differs fundamentally in its connectivity: the piperidine is attached to the phenyl ring via an N-phenyl bond (i.e., 3-(2-oxopiperidin-1-yl)phenyl), not directly to the urea core. This topological distinction places the piperidine moiety at a greater distance from the urea pharmacophore and orients it differently relative to the enzyme active site [1]. In the Shen et al. series, 4-substitution on the piperidine ring was critical for modulating sEH potency (Ki values ranging from sub-nanomolar to >100 nM), ion channel (hERG) liability, and CYP450 inhibition profiles [1]. The target compound's 2-oxopiperidin-1-yl substituent on the phenyl ring may offer a distinct off-target liability profile compared to 4-substituted piperidine-ureas, though no experimental comparison exists [2].

sEH inhibition scaffold comparison piperidine linkage topology

Class-Level Potency Expectation: Piperidine-Urea sEH Inhibitors Exhibit Tunable Sub-Nanomolar to Micromolar Activity Dependent on Substituent Identity

The piperidine-urea chemotype has been extensively validated as a privileged scaffold for soluble epoxide hydrolase (sEH) inhibition, with reported Ki/IC50 values spanning from 0.06 nM (e.g., (Rac)-EC5026, Ki = 0.06 nM vs. human sEH) [1] to >10 µM for less optimized analogs [2]. Within the conformationally restricted urea inhibitor patent family (US 8,501,783 B2), exemplified compounds demonstrate sEH inhibition potencies ranging from 1.1 nM to 4.2 µM depending on the specific substitution pattern [2]. The target compound's structural features—a urea core, a 2-oxopiperidin-1-yl phenyl group, and an oxolan-2-ylmethyl substituent—are consistent with sEH pharmacophore models that require (i) a central urea capable of forming hydrogen bonds with the catalytic triad (Asp335, Tyr383, Tyr466) and (ii) hydrophobic substituents occupying the two flanking enzyme pockets [3]. However, the actual sEH inhibitory potency of CAS 2034480-32-3 has not been experimentally reported in any public domain source, and potency cannot be reliably predicted from class-level data alone.

soluble epoxide hydrolase enzyme inhibition potency range

Recommended Research Application Scenarios for 3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034480-32-3)


Probe Compound for Investigating sEH Pharmacophore Topology: Non-Classical Piperidine Connectivity

This compound is best deployed as a structural probe to interrogate whether moving the piperidine moiety from the urea core (as in the Shen et al. 2009 benchmark series) to a distal N-phenyl position (3-(2-oxopiperidin-1-yl)phenyl) is compatible with sEH inhibition. The 2-oxopiperidin-1-yl substituent introduces a lactam carbonyl that may engage in additional hydrogen-bond or dipole interactions within the enzyme active site [1]. This experimental question cannot be addressed with commercially available 4-substituted piperidine-urea sEH inhibitors, making CAS 2034480-32-3 a uniquely positioned tool compound for this SAR investigation.

Negative Control or Comparator for N3-Methylated Urea Analogs (e.g., CAS 1355583-14-0)

Given the close structural relationship to the N3-methylated analog 3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea (CAS 1355583-14-0), the target compound can serve as the N3-H comparator in experiments designed to measure the functional consequence of eliminating a urea hydrogen-bond donor. This is directly relevant to pharmacophore validation studies, molecular docking calibration, and co-crystallography efforts where the hydrogen-bonding pattern of the urea to catalytic residues (e.g., Asp335 in sEH) is under investigation [2].

Custom SAR Library Starting Material: Oxolan-2-ylmethyl Piperidine-Urea Scaffold Diversification

For medicinal chemistry groups engaged in piperidine-urea lead optimization, CAS 2034480-32-3 represents a differentiated scaffold core that can be further diversified through (i) variation of the oxolan-2-ylmethyl group (e.g., replacement with oxan-4-yl, tetrahydrothiophenyl, or cycloalkylmethyl groups), (ii) modification of the piperidine ring substitution (e.g., 3-oxo, 4-oxo, or spiro-fused variants), or (iii) phenyl ring substitution. This compound is positioned within the patent space of NeuroPn Therapeutics (WO 2022/221493 A1) and related piperidine urea sEH inhibitor filings [3], making it relevant for freedom-to-operate and novel composition-of-matter investigations.

Physicochemical and Metabolic Stability Benchmarking of Heterocyclic Urea N1 Substituents

The oxolan-2-ylmethyl group provides a moderate increase in polarity and hydrogen-bond acceptor count relative to purely hydrophobic substituents (e.g., adamantyl, cyclohexyl) commonly employed in sEH inhibitors [4]. This compound can be used to experimentally measure logD, aqueous solubility, microsomal stability, and CYP450 inhibition in comparator panels alongside the adamantyl benchmark (compound 5a, IC50 7.0 nM) and cyclohexyl variants, generating data to inform the design of urea-based inhibitors with improved physicochemical and ADME profiles.

Quote Request

Request a Quote for 3-[(oxolan-2-yl)methyl]-1-[3-(2-oxopiperidin-1-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.